1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene 1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18798521
InChI: InChI=1S/C7H4ClF3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2
SMILES:
Molecular Formula: C7H4ClF3
Molecular Weight: 180.55 g/mol

1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene

CAS No.:

Cat. No.: VC18798521

Molecular Formula: C7H4ClF3

Molecular Weight: 180.55 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2,3-difluoro-6-(fluoromethyl)benzene -

Specification

Molecular Formula C7H4ClF3
Molecular Weight 180.55 g/mol
IUPAC Name 3-chloro-1,2-difluoro-4-(fluoromethyl)benzene
Standard InChI InChI=1S/C7H4ClF3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2
Standard InChI Key INEPFKVVKUTPTP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1CF)Cl)F)F

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 3-chloro-1,2-difluoro-4-(fluoromethyl)benzene, reflects its substitution pattern: a chlorine atom at position 3, fluorine atoms at positions 1 and 2, and a fluoromethyl group (–CH2_2F) at position 4 on the benzene ring . Its molecular formula (C7H4ClF3\text{C}_7\text{H}_4\text{ClF}_3) and weight (180.55 g/mol) are consistent with its halogen-rich structure. The Standard InChI key (INEPFKVVKUTPTP-UHFFFAOYSA-N) and SMILES notation (FC(c1c(F)c(Cl)c(F)cc1)F) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC7H4ClF3\text{C}_7\text{H}_4\text{ClF}_3
Molecular Weight180.55 g/mol
IUPAC Name3-chloro-1,2-difluoro-4-(fluoromethyl)benzene
InChIInChI=1S/C7H4ClF3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2H,3H2
InChIKeyINEPFKVVKUTPTP-UHFFFAOYSA-N

Structural and Electronic Features

Synthesis Methods and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via electrophilic aromatic substitution (EAS) reactions, where a benzene derivative undergoes sequential halogenation. A typical route involves:

  • Chlorination: Introducing chlorine using Cl2\text{Cl}_2 in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) at controlled temperatures (50–80°C).

  • Fluorination: Subsequent fluorination via halogen exchange or direct electrophilic substitution with F2\text{F}_2 or XeF2\text{XeF}_2.

  • Fluoromethylation: Introducing the fluoromethyl group through Friedel-Crafts alkylation or nucleophilic displacement of a leaving group (e.g., –Br) with KF\text{KF} or AgF\text{AgF}.

Yields are optimized by adjusting reaction parameters such as solvent polarity (e.g., dichloromethane), temperature gradients, and catalyst loading. For instance, the use of AlCl3\text{AlCl}_3 enhances the electrophilicity of halogenating agents, promoting regioselective substitution.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to achieve scalability and reproducibility. Key steps include:

  • Catalytic Chlorofluorination: Simultaneous introduction of chlorine and fluorine using mixed halogen gases over a heterogeneous catalyst (e.g., FeCl3\text{FeCl}_3-impregnated silica).

  • Distillation and Crystallization: High-purity isolation via fractional distillation under reduced pressure, followed by recrystallization from nonpolar solvents.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution (NAS) under alkaline conditions. For example, reaction with NaOH\text{NaOH} in aqueous ethanol yields hydroxylated derivatives, though the electron-withdrawing fluorine atoms deactivate the ring, necessitating elevated temperatures (100–120°C).

Electrophilic Addition

The fluoromethyl group’s electron-deficient carbon can participate in radical addition reactions. For instance, photochemical reactions with alkenes in the presence of AIBN\text{AIBN} initiators produce alkylated adducts, useful in polymer chemistry.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable functionalization at the fluoromethyl position. The –CH2_2F group acts as a directing group, facilitating regioselective arylation or alkylation.

Applications in Scientific Research

Pharmaceutical Intermediates

Fluorinated aromatics are pivotal in drug design due to their metabolic stability and bioavailability. This compound serves as a precursor to protease inhibitors and kinase modulators, where the fluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.

Materials Science

In liquid crystal displays (LCDs), the compound’s rigid, fluorinated structure contributes to low viscosity and high thermal stability, optimizing electro-optical performance.

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